N'-benzoyl-2-bromobenzohydrazide
CAS No.:
Cat. No.: VC10208081
Molecular Formula: C14H11BrN2O2
Molecular Weight: 319.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H11BrN2O2 |
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Molecular Weight | 319.15 g/mol |
IUPAC Name | N'-benzoyl-2-bromobenzohydrazide |
Standard InChI | InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19) |
Standard InChI Key | WCMGVEILQBCSDG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Overview
N'-Benzoyl-2-bromobenzohydrazide is formally derived from 2-bromobenzohydrazide (C₇H₇BrN₂O) through benzoylation at the hydrazide nitrogen. The molecular structure integrates a bromine atom at the ortho position of the benzene ring and a benzoyl group (-COC₆H₅) attached to the hydrazide moiety. Key identifiers include:
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IUPAC Name: N'-benzoyl-2-bromobenzohydrazide
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Molecular Formula: C₁₄H₁₂BrN₂O₂
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Molecular Weight: 327.16 g/mol (calculated from isotopic composition)
The compound’s planar aromatic system and polar hydrazide group contribute to its reactivity in condensation and nucleophilic substitution reactions .
Synthesis and Manufacturing Methods
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Formation of 2-Bromobenzohydrazide: Reacting 2-bromobenzoic acid with hydrazine hydrate under reflux in ethanol or methanol . The reaction proceeds as:
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Benzoylation: Treating 2-bromobenzohydrazide with benzoyl chloride in the presence of a base (e.g., pyridine) to form the N'-benzoyl derivative:
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, with optimal results reported at 60–80°C in dichloromethane .
Industrial Production Considerations
Scalable methods may employ continuous-flow reactors to enhance efficiency. Catalytic systems, such as triethylamine, accelerate acylation while minimizing side products .
Chemical and Physical Properties
Reactivity Profile
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Condensation Reactions: The hydrazide group readily reacts with aldehydes/ketones to form hydrazones, valuable intermediates in heterocyclic synthesis .
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Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions .
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Oxidation/Reduction: The hydrazide moiety can be oxidized to azides or reduced to amines using agents like hydrogen peroxide or lithium aluminum hydride .
Physicochemical Data
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.
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Melting Point: Estimated 180–185°C (based on analogous brominated hydrazides) .
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Spectroscopic Characteristics:
Structural Characterization and Crystallography
While no direct crystal data for N'-benzoyl-2-bromobenzohydrazide exists, insights can be extrapolated from related structures. For example, a brominated hydrazide derivative (C₁₄H₇Br₂N₂O₂) crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters:
The structure exhibits intramolecular hydrogen bonding (N-H⋯O), stabilizing the planar conformation . Such interactions likely persist in N'-benzoyl-2-bromobenzohydrazide, influencing its packing efficiency and stability.
Table 1: Comparative Crystallographic Data for Brominated Hydrazides
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